molecular formula C5H4Cl3NO B8721682 2,4,4-Trichloro-5-oxopentanenitrile CAS No. 75272-53-6

2,4,4-Trichloro-5-oxopentanenitrile

Cat. No.: B8721682
CAS No.: 75272-53-6
M. Wt: 200.45 g/mol
InChI Key: WIPMHAQXXYPIPT-UHFFFAOYSA-N
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Description

2,4,4-Trichloro-5-oxopentanenitrile is a specialized organic compound that serves as a crucial synthetic intermediate in chemical research. Its primary research value lies in its role as a key precursor in the synthesis of 2,3,5-trichloropyridine . The synthesis is achieved through a copper-catalyzed addition reaction of trichloroacetaldehyde with acrylonitrile . 2,3,5-Trichloropyridine, the heterocyclic compound derived from this intermediate, is a biochemical reagent utilized as a building block in life science research and as a pharmaceutical intermediate for the development of more complex heterocyclic compounds . As a polyhalogenated nitrile, this compound is expected to possess significant reactivity, making it a valuable scaffold for further chemical transformations in medicinal and process chemistry. This product is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not labeled or approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75272-53-6

Molecular Formula

C5H4Cl3NO

Molecular Weight

200.45 g/mol

IUPAC Name

2,4,4-trichloro-5-oxopentanenitrile

InChI

InChI=1S/C5H4Cl3NO/c6-4(2-9)1-5(7,8)3-10/h3-4H,1H2

InChI Key

WIPMHAQXXYPIPT-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)Cl)C(C=O)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,4,4 Trichloro 5 Oxopentanenitrile

Pioneering Synthetic Routes to 2,4,4-Trichloro-5-oxopentanenitrile

The most established method for synthesizing this compound involves the addition reaction of trichloroacetaldehyde and acrylonitrile (B1666552).

The principal industrial synthesis of this compound is achieved through the catalyzed addition of trichloroacetaldehyde to acrylonitrile. google.com This reaction is typically facilitated by a catalyst, with copper powder or copper(I) chloride being effective. google.comthieme-connect.de In a representative procedure, a mixture of trichloroacetaldehyde and acrylonitrile is heated in the presence of a copper catalyst. thieme-connect.de For instance, heating trichloroacetaldehyde with a molar excess of acrylonitrile and copper powder at 105°C for 12 hours can produce this compound in a 70% yield. thieme-connect.de

This compound is a novel intermediate that can be subsequently used to produce 2,3,5-trichloropyridine (B95902), a compound with applications as an intermediate for herbicidal active substances. google.com The synthesis can be performed with or without a solvent. google.com When a solvent is used, options include dioxane, diethyl ether, or N,N-dimethylformamide. google.com

Table 1: Synthesis of this compound

Reactant 1Reactant 2CatalystTemperatureYieldReference
TrichloroacetaldehydeAcrylonitrileCopper powder105°C70% thieme-connect.de
TrichloroacetaldehydeAcrylonitrileCopper(I) chloride80 - 85°CNot specified google.com

While detailed mechanistic studies for the synthesis of this compound are not extensively published, the reaction between a polyhalogenated alkane and an alkene in the presence of a copper catalyst is characteristic of a free-radical addition mechanism. The process is likely initiated by the copper catalyst, which facilitates the homolytic cleavage of the carbon-chlorine bond in trichloroacetaldehyde to generate a trichloromethyl radical. This highly reactive radical then adds to the double bond of acrylonitrile. The resulting radical intermediate subsequently abstracts a chlorine atom from another molecule of trichloroacetaldehyde, propagating the radical chain and forming the final product.

Alternative Synthetic Approaches to this compound Derivatives

Variations of the core synthetic strategy have been employed to produce derivatives of this compound. These derivatives are often intermediates for other complex molecules. For example, the addition of trichloroacetaldehyde to methacrylonitrile, catalyzed by copper salts, can be used in the preparation of certain chloropyridines. google.com

Another example involves the reaction of dibromoacetonitrile (B109444) with methacrolein (B123484) in the presence of copper(I) chloride and tri-n-butylphosphine to form 2,4-dibromo-4-formylvaleronitrile, which exists as a mixture of diastereomers. google.com Similarly, reacting trichloroacetaldehyde with diethyl 2-methylenepentanedioate using a copper(I) chloride catalyst yields diethyl 2-chloro-2-(2,2-dichloro-3-oxopropyl)pentanedioate. thieme-connect.de

Table 2: Synthesis of this compound Derivatives

ReactantsCatalystProductReference
Trichloroacetaldehyde, Diethyl 2-methylenepentanedioateCopper(I) chlorideDiethyl 2-chloro-2-(2,2-dichloro-3-oxopropyl)pentanedioate thieme-connect.de
Dibromoacetonitrile, MethacroleinCopper(I) chloride, Tri-n-butylphosphine2,4-dibromo-4-formylvaleronitrile google.com
Trichloroacetaldehyde, MethacrylonitrileCopper saltsIntermediate for chloropyridines google.com

Optimization Strategies in this compound Synthesis

Several strategies can be employed to optimize the synthesis of this compound. The reaction temperature is a critical parameter, with a broad range of 40°C to 200°C being viable, although a narrower range of 70°C to 90°C is often preferred to balance reaction rate and selectivity. google.com The stoichiometry of the reactants can also be adjusted; while equimolar amounts are generally effective, using a slight excess of the lower-boiling reactant, such as acrylonitrile, can be advantageous, potentially serving as a solvent for the reaction. google.com

The process can be designed as a one-pot synthesis, where the initially formed this compound is not isolated but is directly converted to a subsequent product, such as 2,3,5-trichloropyridine, through cyclization. google.com This cyclization can be induced by heating the intermediate, often in the presence of hydrogen chloride, at temperatures ranging from 0°C to 220°C. google.com Alternatively, the intermediate can be isolated first and then subjected to the cyclization step. google.com

Green Chemistry Principles in this compound Production

Applying the principles of green chemistry to the production of this compound can help minimize its environmental impact. essentialchemicalindustry.orgepa.gov Key areas of focus include:

Prevention of Waste: Designing the synthesis to maximize yield and minimize byproducts is a core principle. numberanalytics.com This aligns with the optimization strategies discussed previously.

Atom Economy: The synthesis should be designed to incorporate the maximum amount of starting materials into the final product. essentialchemicalindustry.org

Use of Safer Solvents: While the reaction can be run neat, if solvents are necessary, choosing environmentally benign options is crucial. numberanalytics.com Research into replacing solvents like N,N-dimethylformamide with greener alternatives would be beneficial. google.comnih.gov

Energy Efficiency: Conducting the reaction at the lowest possible temperature that still allows for an efficient rate reduces energy consumption. numberanalytics.com Optimizing the temperature range, as mentioned in section 2.3, is a step in this direction.

Catalysis: The use of catalytic amounts of substances is preferable to stoichiometric reagents. nih.gov While the current synthesis already employs a catalyst, further research could explore more environmentally friendly and recyclable catalysts to replace copper-based ones.

By systematically addressing these principles, the synthesis of this compound can be made more sustainable. unitar.org

Chemical Reactivity and Transformation Studies of 2,4,4 Trichloro 5 Oxopentanenitrile

Cyclization Reactions of 2,4,4-Trichloro-5-oxopentanenitrile

The most notable reaction of this compound is its ability to undergo intramolecular cyclization to form a pyridine (B92270) ring structure. This transformation is a key step in the synthesis of valuable chlorinated pyridine derivatives.

Conversion to 2,3,5-Trichloropyridine (B95902) under Acidic Conditions

Under acidic conditions, this compound can be efficiently converted into 2,3,5-trichloropyridine. georgiasouthern.edu This reaction typically involves heating the starting material, which facilitates the intramolecular cyclization and subsequent dehydration to yield the aromatic pyridine ring. For instance, heating this compound at elevated temperatures, such as 130°C, can lead to the formation of 2,3,5-trichloropyridine with a yield of approximately 80% following steam distillation. georgiasouthern.edu The presence of a strong acid, such as hydrogen bromide gas, can also promote this transformation, even at lower temperatures (20-25°C), when bubbled through a solution of the nitrile in an appropriate solvent like diethyl ether for several hours. georgiasouthern.edu

Influence of Catalysts and Solvents on Cyclization Pathways

The cyclization of this compound is significantly influenced by the choice of catalysts and solvents. The synthesis of the precursor itself, through the addition of trichloroacetaldehyde to acrylonitrile (B1666552), is often catalyzed by a copper(I) chloride catalyst in a solvent like acetonitrile (B52724) at high temperatures and pressures. georgiasouthern.edu The subsequent cyclization to 2,3,5-trichloropyridine can be performed directly in the same reaction mixture without isolation of the intermediate pentanenitrile. georgiasouthern.edu

The conditions for the cyclization step can be varied to optimize the yield of the desired trichloropyridine. For example, the reaction can be carried out by heating the nitrile in the absence of a solvent or in the presence of an inert solvent. The use of acidic catalysts, as mentioned previously, can facilitate the reaction under milder conditions. The choice of solvent can also play a role in the reaction outcome, with polar aprotic solvents like acetonitrile being used in the initial formation of the pentanenitrile. georgiasouthern.edu

Catalyst/Solvent SystemTemperature (°C)Yield of 2,3,5-Trichloropyridine (%)Reference
Heat (neat)13080 georgiasouthern.edu
Hydrogen Bromide/Diethyl Ether20-25Not specified georgiasouthern.edu
Copper(I) Chloride/Acetonitrile (for precursor synthesis)18051 (of pentanenitrile) georgiasouthern.edu

Mechanistic Insights into Pyridine Ring Formation from this compound

The formation of the pyridine ring from this compound is believed to proceed through a multi-step mechanism involving intramolecular cyclization and subsequent aromatization. While detailed mechanistic studies on this specific compound are not widely available, the transformation is consistent with known pathways for pyridine synthesis from 1,5-dicarbonyl or related precursors.

The proposed mechanism likely involves the following key steps:

Enolization: The ketone moiety of this compound can tautomerize to its enol form, creating a nucleophilic carbon-carbon double bond.

Intramolecular Nucleophilic Attack: The nitrogen atom of the nitrile group, acting as an internal nucleophile, attacks the electrophilic carbon of the enol or the ketone directly. This attack leads to the formation of a six-membered cyclic intermediate.

Dehydration: The cyclic intermediate then undergoes dehydration, involving the loss of a water molecule, to form a dihydropyridine (B1217469) derivative.

Transformations at the Ketone Moiety of this compound

The ketone functional group in this compound is a reactive site for nucleophilic addition reactions. angelfire.comlibretexts.org It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. msu.edu The presence of multiple chlorine atoms on the adjacent carbon may influence the reactivity of the carbonyl group.

Reactivity of Chlorinated Centers in this compound

The three chlorine atoms in this compound contribute significantly to its chemical reactivity. The chlorine atoms are electron-withdrawing, which affects the electron density and reactivity of the rest of the molecule. The reactivity of these chlorinated centers themselves is characteristic of polychlorinated alkanes. nih.govlibretexts.org They can potentially undergo substitution or elimination reactions under specific conditions, although the cyclization to the pyridine ring appears to be the dominant pathway under the reported conditions. The stability of the C-Cl bonds and their susceptibility to cleavage would depend on the reaction environment.

Role of 2,4,4 Trichloro 5 Oxopentanenitrile As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The strategic placement of functional groups in 2,4,4-Trichloro-5-oxopentanenitrile allows it to be a key starting material for the synthesis of various heterocyclic compounds. The presence of both electrophilic and nucleophilic centers, along with the potential for elimination reactions involving the chlorine atoms, facilitates the formation of cyclic structures containing nitrogen.

This compound has been effectively utilized as a precursor in the synthesis of substituted pyridine (B92270) derivatives. The reaction of this intermediate can lead to the formation of dichlorinated pyridines, which are themselves valuable intermediates in the production of agrochemicals and pharmaceuticals.

A key example involves the cyclization of an intermediate derived from the reaction of trichloroacetonitrile (B146778) and acrolein, which forms this compound. google.com This is followed by a cyclization reaction to yield a substituted pyridine. For instance, the process can be manipulated to produce 2,3-dichloro-5-methylpyridine. google.com The general transformation underscores the utility of this chlorinated nitrile in constructing the pyridine ring system.

Below is a table summarizing the synthesis of a pyridine derivative from a related precursor, highlighting the reaction conditions and outcomes.

Table 1: Synthesis of 2,3-dichloro-5-methylpyridine

Reactant Catalyst/Solvent Temperature Product Yield
2,4-dichloro-4-methyl-5-oxopentanenitrile Toluene 100°-120°C 2,3-dichloro-5-methylpyridine 40%

Data sourced from patent information, which describes the cyclization of a closely related intermediate. google.com

While its role in pyridine synthesis is documented, the application of this compound in the synthesis of other nitrogen-containing heterocycles such as pyrazoles, imidazoles, or triazoles is not as extensively reported in the scientific literature. nih.govresearchgate.netnih.govnih.gov The synthesis of such heterocycles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine, amidine, or a similar binucleophile. nih.govnih.gov

Theoretically, the structure of this compound, possessing a reactive carbonyl group and a nitrile, could lend itself to reactions with binucleophiles to form various five- or six-membered heterocycles. However, specific, documented examples of these transformations are scarce. The high degree of chlorination might lead to complex side reactions or require specific catalytic systems that have yet to be extensively explored for this particular substrate. pitt.edu General methods for synthesizing nitrogen-containing heterocycles are abundant, but direct applications of this specific trichlorinated nitrile are not prominent. nih.gov

Building Block for Complex Organic Molecules

Organic building blocks are fundamental molecules used for the modular assembly of more complex structures. chim.it this compound, with its multiple reactive sites, fits the profile of a useful building block. Its primary documented use is in the creation of functionalized pyridine rings, which can then be incorporated into larger, more complex molecules. google.com

The synthesis of 2,3,5-trichloropyridine (B95902), for example, can start from precursors derived from reactions involving compounds like this compound. These trichlorinated pyridines are not typically the final product but serve as key intermediates for further chemical modifications, such as nucleophilic substitution reactions, to introduce new functional groups and build molecular complexity. The total synthesis of complex natural products often relies on the strategic use of such pre-functionalized heterocyclic building blocks. nih.govorganicchemistrydata.orgwiley.com

Comparative Analysis with Other Halogenated Nitrile Intermediates in Organic Synthesis

In organic synthesis, a variety of halogenated nitriles serve as important intermediates. Compounds like trichloroacetonitrile and dichloroacetonitrile (B150184) are well-known for their utility in various transformations. A comparative analysis would typically involve evaluating factors such as reactivity, selectivity, cost, and the types of structures they can efficiently generate.

Trichloroacetonitrile, for example, is a common reagent used in the Overman rearrangement and for the formation of imidates. Dihaloacetonitriles are also precursors for a range of heterocyclic compounds. The reactivity of this compound is distinguished by the presence of the aldehyde group and the specific arrangement of its chlorine atoms. This unique structure pre-disposes it to cyclization reactions to form pyridines, a transformation not as readily accessible from simpler halogenated acetonitriles. google.com

However, detailed studies directly comparing the synthetic efficiency, scope, and limitations of this compound against other halogenated nitriles for the synthesis of a common set of target molecules are not widely available in the current literature. Such a comparative analysis would be valuable for synthetic chemists to choose the most appropriate building block for their specific synthetic goals.

Theoretical and Computational Investigations of 2,4,4 Trichloro 5 Oxopentanenitrile

Electronic Structure Analysis of 2,4,4-Trichloro-5-oxopentanenitrile

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods offer deep insights into the distribution of electrons and the nature of chemical bonds within this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate various molecular properties. While specific DFT studies exclusively focused on this compound are not widely published, computational tools can provide predicted properties based on its structure. These descriptors are crucial for understanding the molecule's behavior. irjweb.comresearchgate.netnih.govresearchgate.net

Key computed properties for this compound include its molecular weight, topological polar surface area (TPSA), and rotatable bond count. guidechem.com The TPSA is a descriptor that is useful in predicting the transport properties of molecules. The number of rotatable bonds gives an indication of the molecule's conformational flexibility. guidechem.com

Table 1: Computed Physicochemical Properties of this compound

Property Value Description
Molecular Formula C₅H₄Cl₃NO The elemental composition of the molecule. guidechem.com
Molecular Weight 200.45 g/mol The mass of one mole of the substance. guidechem.com
Topological Polar Surface Area 40.9 Ų The sum of surfaces of polar atoms in a molecule. guidechem.com
Rotatable Bond Count 3 The number of bonds that allow free rotation, indicating molecular flexibility. guidechem.com
Hydrogen Bond Acceptor Count 2 The number of atoms that can accept a hydrogen bond. guidechem.com
Complexity 171 A measure of the intricacy of the molecular structure. guidechem.com

This table is interactive. You can sort and filter the data.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. aimspress.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more likely to be reactive. aimspress.com For this compound, the presence of multiple electron-withdrawing groups (three chlorine atoms, a nitrile group, and an oxo group) would significantly lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and rendering the molecule susceptible to nucleophilic attack. The specific energy values would require dedicated DFT calculations. irjweb.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

The compound this compound has three rotatable single bonds, which allows for a significant degree of conformational flexibility. guidechem.com Conformational analysis aims to identify the different spatial arrangements of the atoms (conformers) and determine their relative stabilities. This is typically achieved by systematically rotating the bonds and calculating the potential energy of each resulting structure using computational methods.

Molecular Dynamics (MD) simulations can provide further insight by modeling the atomic motions of the molecule over time. nih.gov An MD simulation would reveal how the molecule transitions between different conformations, the flexibility of its carbon backbone, and how it might interact with its environment. Such simulations are computationally intensive but offer a dynamic picture of the molecule's behavior that is not available from static calculations. nih.gov

Reaction Mechanism Predictions and Transition State Modeling for this compound Transformations

The functional groups present in this compound—an aldehyde, a nitrile, and several carbon-chlorine bonds—suggest a rich and varied reactivity. Computational chemistry can be used to predict the most likely reaction pathways and model the high-energy transition states involved. youtube.comyoutube.com

Potential transformations include:

Nucleophilic Addition: The aldehyde group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. youtube.com

Substitution/Elimination Reactions: The chlorine atoms, particularly the one at the C-2 position adjacent to the electron-withdrawing nitrile group, can act as leaving groups in nucleophilic substitution reactions. youtube.com Elimination reactions to form alkenes are also conceivable. masterorganicchemistry.com

Cyclization: Patent literature describes the transformation of similar halo-nitrile compounds into cyclic structures like pyridines, suggesting that intramolecular reactions are possible under certain conditions. google.com

Transition state modeling would involve calculating the energy profiles for these potential reaction pathways. By identifying the lowest energy barriers (activation energies), computational chemists can predict the most favorable reaction products, providing valuable guidance for synthetic applications.

QSAR Studies on this compound and its Analogues (Excluding Biological Activity Details)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property. nih.govnih.gov While often used for biological activity, QSAR can also model physicochemical properties like boiling point, solubility, or reactivity.

For this compound and its analogues, a QSAR study would involve generating a dataset of related molecules and calculating a variety of molecular descriptors for each. researchgate.net These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). A mathematical model is then developed to correlate these descriptors with the property of interest. nih.gov Such a model can be used to predict the properties of new, unsynthesized analogues, guiding the design of compounds with desired characteristics. nih.govmdpi.com

This table illustrates potential descriptors and is for conceptual purposes.

In Silico Screening and Virtual Library Design for this compound Derivatives

Building upon QSAR and other computational methods, in silico screening allows for the rapid evaluation of large numbers of virtual compounds. A virtual library of derivatives of this compound could be designed by systematically modifying its structure. For example, one could vary the halogen atoms, alter the length of the carbon chain, or replace the nitrile group with other functional groups. mdpi.commdpi.com

This virtual library can then be screened against computational models to predict various properties. For instance, DFT calculations could be used to estimate the reactivity of each derivative, or a QSAR model could predict their solubility. This process allows researchers to prioritize which derivatives are most promising for synthesis and experimental testing, saving significant time and resources compared to traditional trial-and-error approaches.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2,2,4-trichloro-5-oxopentanenitrile
2,3-dichloro-5-methylpyridine
2,4-dichloro-4-methyl-5-oxopentanenitrile
2,3-dibromo-5-methylpyridine
2,4-dibromo-4-formyl valeronitrile
Pyridines

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4,4-Trichloro-5-oxopentanenitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the mapping of the carbon and hydrogen framework of a molecule.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

The structure of this compound (NC-CH(Cl)-CH₂-CCl₂-CHO) contains three distinct proton environments:

The aldehyde proton (-CHO).

The proton on the carbon adjacent to the nitrile group (-CH(Cl)-).

The two protons of the methylene (B1212753) group (-CH₂-).

The aldehyde proton is expected to be the most deshielded due to the strong electron-withdrawing nature of the carbonyl group and will likely appear as a singlet in the downfield region of the spectrum, typically around 9.5-10.0 ppm.

The proton at the C2 position, alpha to both a chlorine atom and the nitrile group, would also be significantly deshielded. It is expected to appear as a triplet due to coupling with the adjacent methylene protons. Its chemical shift would likely fall in the range of 4.5-5.0 ppm.

The methylene protons at the C3 position are diastereotopic due to the adjacent chiral center at C2. Therefore, they are expected to be chemically non-equivalent and should appear as two distinct multiplets, likely in the range of 3.0-3.5 ppm. Each would be a doublet of doublets due to geminal coupling to each other and vicinal coupling to the C2 proton.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.6s1HH-5 (-CHO)
~4.8t1HH-2 (-CH (Cl)CN)
~3.4m1HH-3a (-CH H-)
~3.2m1HH-3b (-CHH -)

Note: This is a predicted spectrum and actual experimental values may vary.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

The molecule contains five carbon atoms in different chemical environments:

The carbonyl carbon (C=O).

The carbon of the nitrile group (-CN).

The carbon bearing two chlorine atoms (-CCl₂-).

The carbon bearing one chlorine atom and the nitrile group (-CH(Cl)CN).

The methylene carbon (-CH₂-).

The carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the range of 185-195 ppm. The nitrile carbon signal is also characteristic, though less deshielded than the carbonyl, appearing around 115-120 ppm. libretexts.org The carbon atom bonded to two chlorine atoms will be highly deshielded and is predicted to be in the 85-95 ppm region. The carbon adjacent to the nitrile and a single chlorine atom would likely appear around 60-70 ppm. The methylene carbon, being further from the most electronegative groups, would be the most shielded of the sp³ carbons, appearing around 40-50 ppm.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~190C-5 (C=O)
~117C-1 (-CN)
~90C-4 (-CCl₂-)
~65C-2 (-CH(Cl)CN)
~45C-3 (-CH₂-)

Note: This is a predicted spectrum and actual experimental values may vary.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. youtube.comomicsonline.orgweebly.com

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the proton at C2 and the methylene protons at C3, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that correlates directly bonded protons and carbons. An HSQC spectrum would show cross-peaks between the proton at C2 and the carbon at C2, and between the methylene protons at C3 and the carbon at C3. This allows for the direct assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the positions of quaternary carbons and for assembling the molecular fragments. For instance, the aldehyde proton (H-5) would show a correlation to the carbonyl carbon (C-5) and the C-4 carbon. The proton at C-2 would show correlations to the nitrile carbon (C-1), the C-3 carbon, and potentially the C-4 carbon.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

Fragmentation Pathways and Isotopic Patterns

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation of this compound would be influenced by the presence of multiple functional groups and the three chlorine atoms. iaea.orglibretexts.org

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine. iaea.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, any fragment containing chlorine atoms will appear as a cluster of peaks. For a fragment with three chlorine atoms, the expected isotopic pattern for the M, M+2, M+4, and M+6 peaks would be in a ratio of approximately 100:98:32:3.

Common fragmentation pathways for this compound could include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group and the nitrile group. Loss of the formyl radical (•CHO) or the chlorine radical (•Cl) are likely events.

Loss of HCl: Elimination of a molecule of hydrogen chloride is a common fragmentation pathway for chlorinated compounds.

Predicted Key Fragments in the Mass Spectrum:

m/zPossible FragmentNotes
200/202/204/206[C₅H₄Cl₃NO]⁺Molecular ion peak cluster
171/173/175[M - CHO]⁺Loss of the formyl group
165/167/169[M - Cl]⁺Loss of a chlorine atom
136/138/140[M - HCl - CHO]⁺Subsequent loss of HCl and formyl group

Note: The listed m/z values correspond to the major peaks of the isotopic clusters.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the ion, as different combinations of atoms will have slightly different masses.

For this compound, the calculated exact mass of the molecular ion [C₅H₄³⁵Cl₃NO]⁺ is 198.9358. HRMS would be able to measure this mass with a high degree of accuracy, allowing for the unambiguous confirmation of the molecular formula C₅H₄Cl₃NO, distinguishing it from other possible formulas with the same nominal mass. This is a critical step in the definitive identification of the compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the functional groups present in a molecule by probing their vibrational modes. While no specific experimental spectra for this compound are publicly available, its characteristic spectral features can be predicted based on the known absorption and scattering frequencies of its constituent functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the carbonyl (C=O) and nitrile (C≡N) groups. The aldehyde C=O stretching vibration typically appears in the region of 1740-1720 cm⁻¹. The presence of chlorine atoms on the α-carbon can slightly shift this frequency. The nitrile group exhibits a sharp, medium-intensity absorption band in the 2260-2240 cm⁻¹ region. The C-Cl stretching vibrations will likely produce strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C≡N triple bond, being highly polarizable, is expected to show a strong and characteristic Raman scattering signal in the 2260-2240 cm⁻¹ range. The C-Cl bonds will also be Raman active, with their symmetric stretching vibrations appearing in the lower frequency region. The C=O bond, while also Raman active, may show a weaker signal compared to the nitrile group.

A comparative table of expected vibrational frequencies is presented below.

Functional GroupIR ActiveRaman ActiveExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)Yes (Medium, Sharp)Yes (Strong)2260 - 2240
C=O (Aldehyde)Yes (Strong)Yes (Moderate)1740 - 1720
C-Cl (Chloroalkane)Yes (Strong)Yes (Strong)800 - 600
C-H (Alkane)Yes (Variable)Yes (Variable)3000 - 2850

Chromatographic Methods for Purity Assessment and Isolation in Research Contexts

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. Both gas and liquid chromatography are applicable, with the choice depending on the specific research objective.

Gas Chromatography (GC) Applications

Gas chromatography is a primary tool for the analysis of volatile and thermally stable compounds. Given that a patent document (EP0137415B1) reports the boiling point of this compound as 65 °C at 0.95 mmHg, GC is a highly suitable technique for its analysis.

In a research setting, a high-resolution capillary column, such as one coated with a poly(5%-phenyl-methyl)siloxane stationary phase, would be effective for separating the target compound from starting materials, byproducts, and isomers. The separation of polychlorinated compounds by GC is a well-established technique. nih.govresearchgate.net

A typical GC method would involve:

Injector: A split/splitless injector operated at a temperature that ensures complete volatilization without thermal degradation.

Column: A capillary column with a non-polar or mid-polar stationary phase.

Oven Program: A temperature ramp to effectively separate compounds with different boiling points.

Detector: A flame ionization detector (FID) for general-purpose detection or an electron capture detector (ECD) for enhanced sensitivity towards the halogenated structure. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the gold standard.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) offers a versatile alternative for the analysis and purification of this compound, particularly if the compound exhibits any thermal instability or if preparative scale isolation is required. The presence of polar functional groups (nitrile and oxo) and non-polar chloro-substituents suggests that both normal-phase and reversed-phase chromatography could be employed.

Reversed-Phase HPLC: This is the more common mode of HPLC. A C8 or C18 stationary phase would be used with a polar mobile phase, likely a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. libretexts.org Given the polarity of the molecule, a gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent content, would likely be necessary to achieve good resolution and reasonable retention times.

Normal-Phase HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970) or a cyano-bonded phase) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate). This method could be particularly useful for separating isomers.

For both modes, a UV detector would be a suitable choice for detection, as the carbonyl group provides a chromophore.

X-ray Crystallography for Solid-State Structural Determination (If Available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. google.com This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

Currently, there is no publicly available X-ray crystal structure for this compound. To obtain such data, the compound would first need to be synthesized in high purity and then crystallized to produce a single crystal of suitable size and quality. The crystal would then be subjected to X-ray diffraction analysis, and the resulting diffraction pattern would be used to solve the crystal structure. The successful determination of a crystal structure would provide invaluable and unambiguous data on the molecular geometry of this complex chlorinated nitrile.

Emerging Research Directions and Future Perspectives

Novel Catalytic Approaches for 2,4,4-Trichloro-5-oxopentanenitrile Synthesis and Transformation

The development of innovative catalytic systems is pivotal for the efficient and selective synthesis and transformation of this compound. Current research is gravitating towards organocatalysis and advanced transition-metal catalysis to address the challenges associated with handling this polychlorinated compound.

Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative for the synthesis and transformation of complex molecules. researchgate.netyoutube.com For instance, chiral thiourea (B124793) catalysts have been successfully employed for the enantioselective α-chlorination of ketones using simple sodium chloride as the chlorine source. acs.org This approach could potentially be adapted for the stereocontrolled synthesis of chiral derivatives of this compound. Furthermore, organocatalysts, such as proline and its derivatives, are known to facilitate a variety of asymmetric transformations and could be explored for reactions involving the aldehyde or ketone functionality of the target molecule. researchgate.netyoutube.com The development of new pyrrolidine-based organocatalysts with bulky substituents has also shown promise in Michael additions, a reaction type that could be relevant for the transformation of derivatives of this compound.

Advanced Transition-Metal Catalysis: Transition-metal catalysis remains a powerful tool for C-C and C-heteroatom bond formation. nih.gov Recent advancements in nickel-catalyzed reactions, for example, have demonstrated high functional-group tolerance, which is crucial when dealing with a molecule possessing multiple reactive sites like this compound. nih.gov Ruthenium pincer complexes have shown remarkable activity in the selective coupling of nitriles with allylic alcohols, opening avenues for the further functionalization of the nitrile group. rsc.org The exploration of novel ligands and catalyst systems that can selectively activate specific C-Cl or C-C bonds within the molecule is a promising area of future research.

Flow Chemistry and Continuous Processing for this compound

The synthesis and manipulation of highly reactive and potentially hazardous compounds like this compound can greatly benefit from the application of flow chemistry and continuous processing technologies. These approaches offer enhanced safety, better process control, and scalability. acs.orgmdpi.comnih.gov

The halogenation of organic compounds, a key step in the synthesis of this compound, can be performed more safely and with greater control in continuous flow reactors. acs.orgmdpi.comnih.gov The superior heat and mass transfer in microreactors allows for the management of highly exothermic reactions, minimizing the formation of byproducts. nih.gov For example, the continuous flow synthesis of α-halo ketones, which are structurally related to the target compound, has been successfully developed, demonstrating the feasibility of this technology for producing such building blocks. wikipedia.org

Photochemistry and Electrochemistry of this compound

Photochemical and electrochemical methods represent green and powerful alternatives for inducing unique reactivity in organic molecules, and their application to this compound is a burgeoning area of investigation.

Photochemistry: The carbonyl and nitrile groups, as well as the C-Cl bonds in this compound, are all potentially photoactive moieties. researchgate.netnumberanalytics.com Photoredox catalysis, in particular, has emerged as a mild and selective method for a variety of organic transformations. nih.govcolab.ws For instance, photocatalytic C-H functionalization of hydrocarbons has been demonstrated using decatungstate catalysts in flow reactors, suggesting possibilities for selective activation of the C-H bonds in the pentanenitrile backbone. acs.org The photochemical generation of acyl radicals from aldehydes using organic catalysts under visible light presents a pathway for the transformation of the aldehyde group in this compound. nsf.govnih.gov Future research could explore intramolecular photochemical cyclizations or the use of photoredox catalysis for the selective functionalization of the chlorinated centers. rsc.org

Electrochemistry: Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. colab.wsmdpi.com The electrochemical reduction of α,β-unsaturated ketones and α-keto acids has been well-established and could be applied to derivatives of this compound. capes.gov.brrsc.orgnih.govnih.gov The electrochemical synthesis of nitriles from various precursors is also a topic of growing interest. colab.wsmdpi.com For a molecule like this compound, electrochemical reduction could potentially lead to selective dechlorination or transformation of the carbonyl and nitrile groups. The development of electrocatalytic systems, for instance using nanoporous gold catalysts, could enhance the efficiency and selectivity of these transformations. nih.gov The organocatalyzed anodic oxidation of aldehydes provides another avenue for the selective transformation of the aldehyde group under mild conditions. organic-chemistry.org

Sustainable Synthesis and Degradation Research of this compound

The principles of green chemistry are increasingly influencing the synthesis and end-of-life considerations for chemical compounds. Research into the sustainable synthesis and degradation of this compound is crucial for its long-term viability.

Sustainable Synthesis: Green chemistry approaches to synthesis focus on minimizing waste, using less hazardous reagents, and employing renewable resources. rsc.orgmagadhmahilacollege.orgrsc.org This includes the use of catalytic methods over stoichiometric reagents, employing safer solvents like water or supercritical CO2, and designing energy-efficient processes. nih.govrsc.org The development of catalytic and flow chemistry methods, as discussed in previous sections, directly contributes to the sustainable synthesis of this compound.

Degradation Research: Given the presence of multiple chlorine atoms, understanding the environmental fate and potential for degradation of this compound is paramount. Research into the microbial degradation of organochlorine compounds has identified various bacterial and fungal strains capable of breaking down these persistent pollutants. nih.govacs.orgacs.orgresearchgate.netresearchgate.net Microbial consortia have shown promise in the simultaneous degradation of multiple organochlorine pesticides. nih.gov The degradation pathways often involve initial dehalogenation reactions. Similarly, the biodegradation of nitriles by microbial enzymes such as nitrilases and nitrile hydratases is a well-studied field. nih.gov Future research will likely focus on identifying specific microbial strains or consortia capable of degrading this compound and elucidating the enzymatic pathways involved. Advanced oxidation processes, such as photocatalytic degradation and Fenton oxidation, are also being explored for the remediation of organochlorine pollutants and could be applied to this compound. mdpi.com

Exploration of this compound in Advanced Materials Science (Excluding Biomedical Applications)

The unique combination of functional groups in this compound makes it an intriguing building block for the synthesis of advanced materials with novel properties.

The nitrile group is a versatile functional handle in polymer chemistry. researchgate.netwikipedia.orgresearchgate.net It can be used as a monomer in polymerization reactions or as a site for post-polymerization modification. researchgate.net For instance, nitrile-containing polymers derived from lignin (B12514952) have been explored for producing materials with high glass transition temperatures and good solvent resistance. lu.se The presence of chlorine atoms in this compound could impart flame-retardant properties to polymers derived from it. Chlorine chemistry is integral to the synthesis of various functional polymers, including polyamides and poly(ether ketone)s. nih.gov

The development of new reactive precursor polymers that can be functionalized after polymerization is a key area of research. nih.gov this compound could serve as a monomer or a cross-linking agent to introduce multiple functionalities into a polymer backbone. The nitrile groups could be converted to other functionalities like amines or amides, while the chloro-substituents could be used for further cross-linking or grafting reactions. For example, poly(alkylene ether)s with nitrile pendent groups have been synthesized and studied for their elastomeric properties. researchgate.net The exploration of copolymers of this compound with other monomers, such as in nitrile butadiene rubber (NBR), could lead to new materials with tailored properties. google.com

Conclusion

Summary of Current Research Status of 2,4,4-Trichloro-5-oxopentanenitrile

Current knowledge of this compound is largely confined to its synthesis and its specific application as an intermediate. Research, primarily documented in patent literature, establishes a clear synthetic pathway from trichloroacetaldehyde and acrylonitrile (B1666552). Its chemical utility is well-defined as a precursor that undergoes cyclization to form 2,3,5-trichloropyridine (B95902), a building block for herbicides. Beyond this synthetic role, there is a significant lack of publicly available scientific data regarding its physical properties, reactivity profile, and analytical methods.

Outlook on Unexplored Research Avenues and Challenges

The significant data gaps for this compound present several avenues for future research. A primary challenge is the lack of fundamental physicochemical data; experimental determination of its melting point, boiling point at atmospheric pressure, density, and solubility in various solvents is needed. Developing and publishing standardized analytical methods for its detection and quantification would be valuable for process monitoring and environmental analysis.

The most critical unexplored area is its toxicological and environmental profile. Given its status as a highly chlorinated nitrile, studies on its biodegradability, soil mobility, potential for bioaccumulation, and aquatic toxicity are essential to understand its environmental impact. Furthermore, comprehensive toxicological assessments are required to ensure the safety of its industrial handling and to understand any potential risks associated with its synthesis and use.

Q & A

Q. What are the recommended synthetic pathways for 2,4,4-Trichloro-5-oxopentanenitrile, and how can purity be optimized?

The synthesis of nitrile derivatives often involves chlorination and oxidation steps. For structurally similar compounds like 4,5-dichlorophthalonitrile, optimized methods include controlled chlorination using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under inert conditions to avoid over-chlorination . Purification via recrystallization or column chromatography (using silica gel and non-polar solvents) is critical to achieving >95% purity. Reaction monitoring with thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) ensures intermediate stability .

Q. What safety protocols are essential when handling this compound?

Personal protective equipment (PPE) must include nitrile gloves (11–13 mil thickness) for routine handling, with butyl rubber gloves (12–15 mil) recommended for spill cleanup due to their extended breakthrough time (>4 hours) . Work in a fume hood to minimize inhalation risks, and store the compound away from oxidizing agents. Immediate decontamination of exposed skin with water and soap is mandatory, followed by medical consultation if irritation persists .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Infrared (IR) Spectroscopy : Identify functional groups like nitrile (C≡N, ~2240 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Use ¹³C NMR to resolve chlorine-substituted carbons and ¹H NMR for adjacent protons.
  • Mass Spectrometry (MS) : Confirm molecular weight (MW) and fragmentation patterns via electron ionization (EI-MS) .
    Cross-validate results with high-performance liquid chromatography (HPLC) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies often arise from impurities or tautomeric forms. Mitigation strategies include:

  • Multi-Technique Validation : Combine IR, NMR, and X-ray crystallography (if crystalline) to confirm bond connectivity.
  • Computational Modeling : Use density functional theory (DFT) to simulate spectra and compare with experimental data .
  • Isotopic Labeling : Introduce ¹³C or ²H labels to track specific functional groups in complex spectra .

Q. What reaction conditions optimize the yield of this compound in scalable syntheses?

Key factors include:

  • Temperature Control : Maintain 0–5°C during chlorination to prevent side reactions (e.g., decomposition or polychlorination) .
  • Catalyst Selection : Lewis acids like AlCl₃ enhance regioselectivity in electrophilic substitution .
  • Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) improves solubility of intermediates .
    Yield improvements (>80%) are achievable via stepwise quenching and inert-atmosphere protocols .

Q. How do electronic effects of substituents influence the stability and reactivity of this compound?

The electron-withdrawing trichloro and oxo groups destabilize the nitrile via inductive effects, increasing susceptibility to hydrolysis. Stability studies under varying pH (e.g., 2–12) reveal rapid degradation in basic conditions (pH >10) due to nucleophilic attack on the nitrile group. Kinetic studies using UV-Vis spectroscopy quantify degradation rates (t₁/₂ = 2–8 hours at pH 12) . Stabilizing strategies include storage at neutral pH and avoidance of aqueous bases during reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.